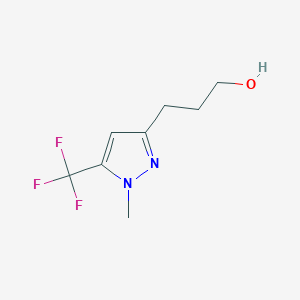
3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. The compound you mentioned appears to contain a pyrazole ring, a trifluoromethyl group, and a propanol group.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, catalysts, and conditions.Molecular Structure Analysis
This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
Research has explored the selectivity and potency of chemical inhibitors in human liver microsomes, focusing on Cytochrome P450 (CYP) enzymes. These enzymes metabolize a structurally diverse number of drugs, and understanding their inhibitors, including compounds similar to 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol, is crucial for predicting drug-drug interactions (DDIs) and enhancing drug safety and efficacy (Khojasteh et al., 2011).
Anti-Inflammatory and Antibacterial Agents
The trifluoromethylpyrazole moiety, central to our compound of interest, has gained attention in medicinal chemistry, particularly as an anti-inflammatory and antibacterial agent. The position of the trifluoromethyl group on the pyrazole nucleus significantly affects the activity profile of these compounds, highlighting their importance in developing novel therapeutics with minimal side effects (Kaur et al., 2015).
Synthetic and Medicinal Perspective
Methyl substituted pyrazoles, akin to our compound of interest, exhibit a wide spectrum of biological activities. Detailed synthetic approaches and their medical significances until March 2021 have been highlighted, indicating the role of these compounds in generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).
Heterocyclic Compounds Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the use of pyrazoline derivatives as a privileged scaffold in the synthesis of various heterocycles, showcasing the versatility and significance of these compounds in organic synthesis (Gomaa & Ali, 2020).
Volatomics in Disease Diagnosis
Volatile organic compounds (VOCs) produced by the human metabolism, including derivatives of pyrazoles, have been investigated as non-invasive biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds serve as a foundation for future non-invasive diagnostic methods in personalized medicine (Van Malderen et al., 2020).
Antifungal Pharmacophore Sites
A review of small molecules against Fusarium oxysporum highlights the structure-activity relationship (SAR) interpretations for pharmacophore site predictions, indicating the potential antifungal activity of compounds with a pyrazole nucleus, including 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol (Kaddouri et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also involve determining appropriate handling and disposal procedures.
Future Directions
This could involve suggesting further studies to optimize the compound’s synthesis, improve its properties, or explore new applications.
Please note that this is a general outline and the specific details would depend on the particular compound and the available research. If you have a specific compound or topic in mind, please provide more details so I can give a more accurate response.
properties
IUPAC Name |
3-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-13-7(8(9,10)11)5-6(12-13)3-2-4-14/h5,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUNITVEICFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212532 | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol | |
CAS RN |
1446786-30-6 | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446786-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



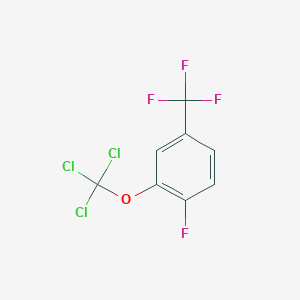
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)
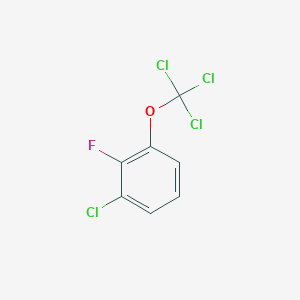
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)

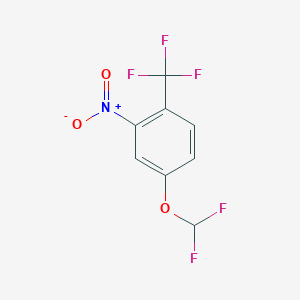
![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)
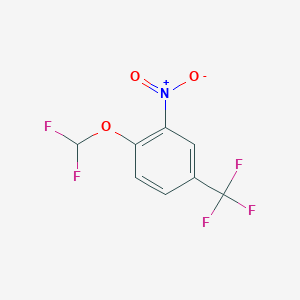
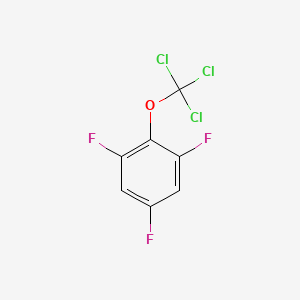
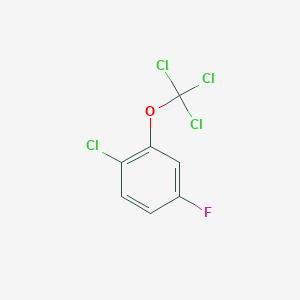
![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)